Insulin Detemir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacokinetics and Pharmacodynamics

Absorption and action profile

Researchers have investigated the absorption and action profile of Lecemir compared to other long-acting insulins. Studies have shown that Lecemir has a slow and sustained release profile, leading to a more consistent blood sugar control throughout the day ().

Impact on glycemic control

Clinical trials have evaluated the effectiveness of Lecemir in achieving glycemic control (hemoglobin A1c) in diabetic patients. These studies provide valuable data for optimizing treatment regimens and assessing Lecemir's performance compared to other medications ().

Combination Therapy

- Lecemir with other diabetes medications: Researchers have explored the use of Lecemir in combination with other diabetes medications, such as oral hypoglycemics or rapid-acting insulins. This research helps determine the most effective treatment strategies for individual patient needs ().

Specific Patient Populations

Lecemir in children and adolescents

Studies have investigated the safety and efficacy of Lecemir in younger populations with diabetes. This research helps establish appropriate dosing and management strategies for children and adolescents ().

Lecemir in pregnancy

Researchers are exploring the use of Lecemir for glycemic control in pregnant women with diabetes. This research aims to identify safe and effective insulin regimens during pregnancy to optimize maternal and fetal health outcomes ().

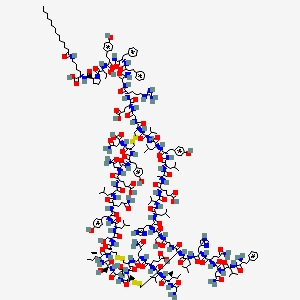

Insulin detemir is a long-acting insulin analogue used primarily in the management of diabetes mellitus, both Type 1 and Type 2. It is designed to provide a stable and prolonged effect on blood glucose levels, mimicking the basal insulin secretion of the pancreas. Unlike human insulin, which has a more variable pharmacokinetic profile, insulin detemir offers a predictable action due to its unique structural modifications. Specifically, it features a 14-carbon fatty acid chain (myristic acid) attached to the lysine at position B29 of the insulin molecule, which enhances its binding to albumin and slows its absorption from the injection site .

The primary chemical reaction involved in the formation of insulin detemir is the acylation of the amino acid lysine at position B29. This modification replaces threonine at position B30 with myristic acid through an acylation reaction. The resulting compound demonstrates high affinity for human albumin, which is crucial for its prolonged action . Upon administration, insulin detemir undergoes metabolism involving cleavage of disulfide bridges between its A- and B-chains, leading to inactive metabolites that are further degraded .

Insulin detemir is synthesized using recombinant DNA technology in yeast cells (Saccharomyces cerevisiae). The process begins with the expression of an insulin precursor, which undergoes cation exchange chromatography followed by crystallization steps. The critical step involves introducing the myristoyl group through an acylation reaction on the lysine residue at position B29. This is followed by purification processes including chromatographic steps and precipitation before final crystallization and drying . The entire manufacturing process is rigorously validated to ensure consistency and quality.

Insulin detemir has been studied for potential interactions with various drugs and substances. More than 98% of circulating insulin detemir binds to albumin, which minimizes interactions with other protein-bound medications . Studies have indicated that there are no clinically significant interactions between insulin detemir and fatty acids or other drugs that are also protein-bound. This characteristic enhances its safety profile during concurrent medication use.

Insulin detemir shares similarities with other long-acting insulins but has distinct features that set it apart:

| Compound Name | Structure Modification | Duration of Action | Unique Features |

|---|---|---|---|

| Insulin Glargine | Substitution at A21 (glycine) | Up to 24 hours | Forms microprecipitates upon injection |

| Insulin NPH | Addition of protamine | 10-16 hours | Intermediate-acting; variable absorption |

| Insulin Lispro | Position B28 (proline) substitution | 3-5 hours | Rapid-acting; designed for postprandial control |

| Insulin Aspart | Position B28 (proline) substitution | 3-5 hours | Rapid-acting; similar application as Lispro |

Uniqueness of Insulin Detemir: The key differentiator for insulin detemir is its fatty acid modification, which allows for slow absorption and prolonged action without significant peaks in serum concentration. This results in more stable plasma levels compared to other insulins such as NPH or glargine, making it particularly beneficial for patients who experience variability in glycemic control .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

FDA Label

Treatment of diabetes mellitus in adults, adolescents and children aged 1 year and above.

Treatment of type II diabetes mellitus, Treatment of type I diabetes mellitus

Pharmacology

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10A - Insulins and analogues

A10AE - Insulins and analogues for injection, long-acting

A10AE05 - Insulin detemi

Mechanism of Action

Absorption Distribution and Excretion

30 to 80% of circulating insulin is removed by the kidney.

Insulin detemir has an apparent volume of distribution of approximately 0.1 L/kg.

The apparent clearance (CL/F) was fairly consistent among different patients population with type 1 diabetes. It was estimated to be 3.43 ± 1.36 L/min·kg in 6 to 12 years old patients, 3.74 ± 0.98 L/min·kg in 13 to 17 years old, and 3.41 ± 1.00 L/min·kg in adult patients (18-65 years old).

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans